

Cyclopropane-1,1-dicarboxylic acid-d4 CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Cyclopropane-1,1-dicarboxylic acid-d4*

Cat. No.: *B593597*

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In-Depth Technical Guide: Cyclopropane-1,1-dicarboxylic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cyclopropane-1,1-dicarboxylic acid-d4**, a deuterated analog of Cyclopropane-1,1-dicarboxylic acid. This document consolidates key chemical identifiers, available experimental data, and potential applications, particularly within the realms of pharmaceutical research and development.

Core Chemical Data

Cyclopropane-1,1-dicarboxylic acid-d4 is a stable isotope-labeled compound valuable as a tracer and an internal standard in various analytical methodologies.^{[1][2]} The deuterium labeling provides a distinct mass spectrometric signature, facilitating its use in quantitative analyses.

A comprehensive summary of the chemical identifiers for both the deuterated and non-deuterated forms of Cyclopropane-1,1-dicarboxylic acid is presented in the table below for clear comparison.

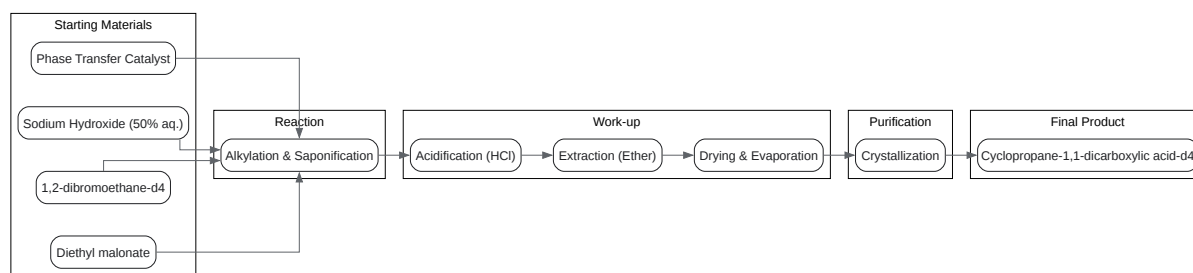
Identifier	Cyclopropane-1,1-dicarboxylic acid-d4	Cyclopropane-1,1-dicarboxylic acid
CAS Number	136503-99-6[3]	598-10-7[4][5][6][7][8]
Molecular Formula	C ₅ H ₂ D ₄ O ₄	C ₅ H ₆ O ₄ [4][5]
Molecular Weight	134.12[1][3]	130.10[4][8]
IUPAC Name	Cyclopropane-1,1-dicarboxylic acid-2,2,3,3-d4	Cyclopropane-1,1-dicarboxylic acid[5]
Synonyms	1,1-Cyclopropane-2,2,3,3-d4-dicarboxylic Acid[3]	1,1-Cyclopropanedicarboxylic Acid[8]
InChI Key	FDKLLWKMYAMLIF-UHFFFAOYSA-N	FDKLLWKMYAMLIF-UHFFFAOYSA-N[5]
SMILES	OC(=O)C1(C([2H])([2H])C1([2H])[2H])C(O)=O	OC(=O)C1(CC1)C(=O)O[5]
PubChem CID	Not available	69017[6]
EC Number	Not available	209-917-2
Melting Point	Not available	134-136 °C
Appearance	Not available	Off-white to white crystalline powder[6]
Isotopic Enrichment	99 atom % D[3]	Not applicable

Experimental Protocols and Synthesis

While specific experimental protocols for the synthesis of **Cyclopropane-1,1-dicarboxylic acid-d4** are not readily available in the public domain, a well-established method for its non-deuterated counterpart can serve as a foundational reference. This synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst, followed by hydrolysis of the resulting diethyl ester.[9]

A plausible synthetic route for the deuterated analog would involve the use of 1,2-dibromoethane-d4 as a starting material in a similar reaction sequence.

Conceptual Synthesis Workflow:



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Caption: Conceptual workflow for the synthesis of **Cyclopropane-1,1-dicarboxylic acid-d4**.

Applications in Research and Drug Development

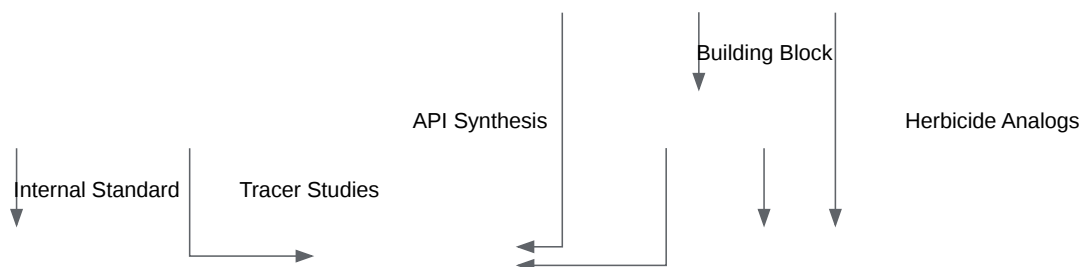
The primary application of **Cyclopropane-1,1-dicarboxylic acid-d4** lies in its utility as an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[2] The incorporation of stable heavy isotopes into drug molecules is a common strategy used as a tracer for quantitation during the drug development process.[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs.[1]

The non-deuterated form, Cyclopropane-1,1-dicarboxylic acid, is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8][10] It is a key building block for creating complex molecules with unique structural and conformational properties.[6][10] Its applications extend to peptide modification to enhance metabolic stability and receptor binding

affinity, as well as in chiral chemistry as a precursor for synthesizing chiral ligands and catalysts.[10]

Furthermore, analogs of Cyclopropane-1,1-dicarboxylic acid have been investigated as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants, indicating potential applications in herbicide development.[11]

Logical Relationship of Applications:



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Caption: Interrelationship of Cyclopropane-1,1-dicarboxylic acid and its deuterated analog in various research fields.

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